
Cyclopropaneundecanoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneundecanoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is a derivative of cyclopropaneundecanoic acid, where the hydrogen atom of the carboxylic acid group is replaced by a methyl group, forming an ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropaneundecanoic acid, methyl ester can be synthesized through the esterification of cyclopropaneundecanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides or acid anhydrides reacting with methanol. These methods are preferred due to their higher efficiency and yield compared to direct esterification.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropaneundecanoic acid, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopropaneundecanoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Cyclopropaneundecanoic acid and methanol.
Reduction: Cyclopropaneundecanol.
Transesterification: A different ester and methanol.
Applications De Recherche Scientifique
Cyclopropaneundecanoic acid, methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopropaneundecanoic acid, methyl ester involves its interaction with biological membranes and enzymes. It can modulate the expression of genes involved in lipid metabolism and cell wall synthesis, leading to its antifungal and antimicrobial effects. The compound can also induce oxidative stress in target cells, disrupting their normal functions.
Comparaison Avec Des Composés Similaires
Cyclopropaneundecanoic acid, methyl ester can be compared with other esters like methyl butanoate and ethyl acetate. While all these esters share similar chemical properties, this compound is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
- Methyl butanoate
- Ethyl acetate
- Methyl propanoate
- Ethyl butanoate
Propriétés
Numéro CAS |
58322-58-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
methyl 11-cyclopropylundecanoate |
InChI |
InChI=1S/C15H28O2/c1-17-15(16)11-9-7-5-3-2-4-6-8-10-14-12-13-14/h14H,2-13H2,1H3 |
Clé InChI |
RLIPPTKQXFZCDL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
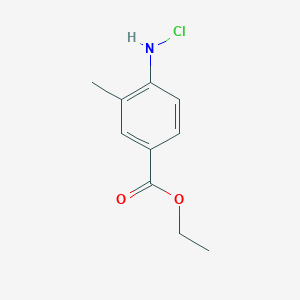

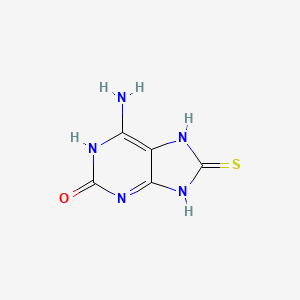

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
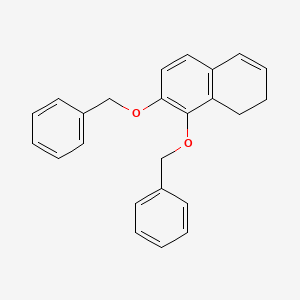
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
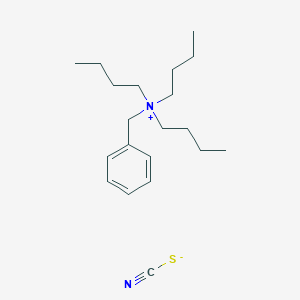
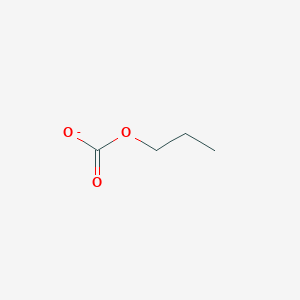

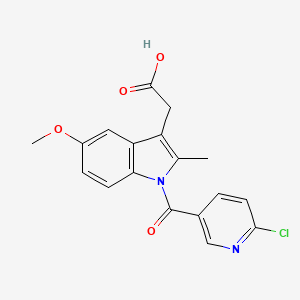
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
